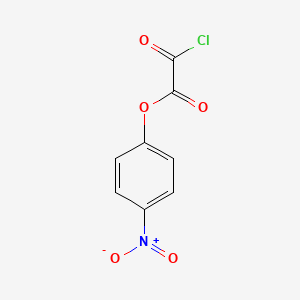

(4-nitrophenyl) 2-chloro-2-oxoacetate

Description

BenchChem offers high-quality (4-nitrophenyl) 2-chloro-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-nitrophenyl) 2-chloro-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 2-chloro-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO5/c9-7(11)8(12)15-6-3-1-5(2-4-6)10(13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLIRQCCCSNMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560566 | |

| Record name | 4-Nitrophenyl chloro(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78974-67-1 | |

| Record name | 4-Nitrophenyl chloro(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nucleophilic Acyl Substitution:similar to Amines, Hydrazine Can Act As a Nucleophile in an Acyl Substitution Reaction at the Acyl Chloride and Ester Positions. Kinetic Studies on Analogous Compounds, Such As 4 Chloro 2 Nitrophenyl Benzoates, Show That These Reactions Proceed Through a Stepwise Mechanism Where the Rate Determining Step Rds is the Expulsion of the Leaving Group from the Tetrahedral Intermediate.koreascience.kr

Hydrazine (B178648) often displays enhanced reactivity compared to other primary amines of similar basicity, a phenomenon known as the α-effect. This is attributed to factors including the destabilization of the hydrazine ground state and stabilization of the transition state. koreascience.kr The reaction of hydrazine at the ester moiety, displacing the 4-nitrophenoxide, would yield a 4-nitrobenzoyl hydrazide derivative, a transformation well-documented for similar esters. researchgate.net

Nucleophilic Addition Hydrazone Formation :the α Keto Carbonyl Group Can React with Hydrazine Via Nucleophilic Addition to Form a Hydrazone. This Reaction is a Standard Transformation for Aldehydes and Ketones.libretexts.orglibretexts.orgthe Mechanism Involves the Initial Attack of the Hydrazine Nitrogen on the Ketone Carbonyl, Followed by Dehydration to Yield the C=n Double Bond of the Hydrazone.libretexts.orgyoutube.com

Reactivity of the α-Keto Carbonyl Moiety

Nucleophilic Addition Reactions to the Ketone Carbonyl

While the acyl chloride is the most reactive site in (4-nitrophenyl) 2-chloro-2-oxoacetate, the α-keto carbonyl group also serves as an electrophilic center for nucleophilic addition reactions. libretexts.org The general mechanism for this reaction involves the attack of a nucleophile on the partially positive ketone carbon, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.pub This intermediate is typically protonated during workup to yield a tertiary alcohol. libretexts.org

The chemoselectivity of an incoming nucleophile—attacking the acyl chloride versus the ketone—is a key consideration. Acid chlorides are generally more electrophilic and reactive in substitution reactions than ketones are in addition reactions. libretexts.org Therefore, strong nucleophiles will preferentially attack the acyl chloride.

However, nucleophilic addition to the ketone can occur, particularly with nucleophiles that favor addition over substitution or under conditions where the acyl chloride has already reacted. For example, the reaction with hydrazine (B178648) can lead to hydrazone formation at the keto position, which can then be used in subsequent reactions like the Wolff-Kishner reduction to deoxygenate the carbonyl and form an alkane. libretexts.orglibretexts.org

The factors influencing the site of attack are summarized below:

| Factor | Favors Acyl Chloride Attack (Substitution) | Favors Ketone Attack (Addition) |

| Nucleophile Type | Hard nucleophiles (e.g., amines, alkoxides) | Softer nucleophiles, specific reagents (e.g., hydrazine for hydrazone formation) |

| Reactivity | The acyl chloride is inherently more electrophilic. | Can occur if the acyl chloride is less accessible or has already reacted. |

| Reaction Conditions | Standard nucleophilic substitution conditions. | Conditions specifically designed for carbonyl addition or hydrazone formation. |

Selective Reduction of the Ketone Functionality

The selective reduction of the ketone functionality in (4-nitrophenyl) 2-chloro-2-oxoacetate presents a significant synthetic challenge due to the presence of other reducible groups, namely the nitro group and the ester. Standard hydride reagents would likely effect a non-selective reduction, potentially reducing the nitro group to an amine or the ester to an alcohol. While methods for the selective reduction of a nitro group in the presence of a carbonyl are established, the reverse is less straightforward. scispace.comresearchgate.net

Advanced strategies are required to achieve chemoselectivity for the ketone.

Enzymatic Reduction: Biocatalysis using ketoreductases (KREDs) offers a powerful method for the stereoselective reduction of ketones. Studies on α-nitro ketones have demonstrated that KREDs can furnish β-nitro alcohols with excellent conversion and enantioselectivity, suggesting a viable route for the selective reduction of the ketone in the title compound without affecting the nitro group. nih.gov

Chelation-Controlled Reduction: The diastereoselective reduction of related α-substituted β-keto esters has been achieved using Lewis acid-mediated methods. researchgate.net Strongly chelating Lewis acids like titanium tetrachloride (TiCl₄) can coordinate with both carbonyl oxygens, allowing a reducing agent like a pyridine-borane complex to selectively deliver a hydride to the ketone, yielding the corresponding alcohol with high diastereoselectivity. researchgate.net

Substrate Modification: A plausible chemical approach involves the temporary modification of the ketone. The ketone could be converted to its corresponding tosylhydrazone. This derivative could then be reduced using a mild and selective hydride transfer agent like sodium cyanoborohydride (NaCNBH₃), which is known to be compatible with nitro groups, to yield the deoxygenated product. stackexchange.com

Condensation Reactions with Carbonyl Reagents

The α-ketoester moiety of (4-nitrophenyl) 2-chloro-2-oxoacetate is highly susceptible to condensation reactions with carbonyl-specific reagents. These reactions are fundamental to its use as a building block in heterocyclic synthesis.

A key transformation involves the reaction with hydrazine hydrate (B1144303). In this reaction, the hydrazine acts as a nucleophile, attacking the ester carbonyl. This process, often carried out at elevated temperatures, results in the formation of 2-chloro-2-oxoacetohydrazide, displacing the 4-nitrophenol leaving group. This hydrazide is a versatile intermediate for further synthetic elaborations. nih.gov

Perhaps the most significant condensation reaction of this compound is with amidoximes for the synthesis of 1,2,4-oxadiazoles. In a process known as cyclocondensation, an aryl amidoxime (B1450833) reacts with the α-ketoester. The reaction, typically performed under reflux in a solvent like tetrahydrofuran, proceeds via initial acylation of the amidoxime followed by a cyclization that displaces the chloride ion, ultimately forming a 3,5-disubstituted 1,2,4-oxadiazole. nih.govrjptonline.org This reaction highlights the dual reactivity of the molecule, where the ester is involved in the initial acylation and the α-chloro ketone participates in the subsequent cyclization.

Electrophilic Reactivity of the α-Chloro Moiety

The chlorine atom in (4-nitrophenyl) 2-chloro-2-oxoacetate is positioned on a carbon atom alpha to a carbonyl group, which renders it highly electrophilic and susceptible to nucleophilic substitution. The powerful inductive effect of the adjacent carbonyl group polarizes the carbon-chlorine bond, making the carbon atom an excellent electrophile and the chlorine a good leaving group. nih.gov The reactivity of such α-haloketones in bimolecular nucleophilic substitution reactions is significantly enhanced compared to corresponding alkyl halides. nih.gov

This enhanced reactivity is exploited in the synthesis of heterocyclic systems. As described in the formation of 1,2,4-oxadiazoles from amidoximes, the mechanism involves an intramolecular nucleophilic attack from the amidoxime oxygen onto the electrophilic carbon bearing the chlorine. nih.govchim.it This step results in the displacement of the chloride ion and the formation of the five-membered oxadiazole ring. This transformation serves as a prime example of the chlorine atom's role as a leaving group in a nucleophilic substitution context. While direct intermolecular substitution reactions with external nucleophiles are plausible, they often compete with reactions at the ester carbonyl, making the intramolecular cyclization pathways particularly efficient.

Elimination Reactions and Competing Reaction Pathways

In addition to nucleophilic substitution, (4-nitrophenyl) 2-chloro-2-oxoacetate can potentially undergo elimination reactions, particularly under basic conditions. These pathways can compete with the desired substitution or condensation reactions and must be considered during reaction design.

Dehydrochlorination: In the presence of a base, α-chloro ketones can undergo an E2 elimination reaction. fiveable.me A base can abstract the acidic α-proton (if one were available on the other side of the ketone), leading to the formation of an enolate, which would then eliminate the chloride ion. However, for the title compound, which lacks a second α-proton, a direct E2 mechanism is not possible.

Favorskii Rearrangement: A more relevant competing pathway for α-haloketones in the presence of a base (like an alkoxide) is the Favorskii rearrangement. wikipedia.org This reaction involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a rearranged ester product. This pathway represents a significant potential side reaction that could divert the substrate from the intended substitution or condensation routes.

The primary competing reactions are therefore nucleophilic attack at the ester carbonyl versus attack at the α-chloro carbon. The choice of nucleophile and reaction conditions determines the outcome. Hard nucleophiles tend to attack the highly electrophilic ester carbonyl, while softer, bulkier nucleophiles might favor reaction at the α-chloro position.

Mechanistic Studies of Cascade and Multicomponent Reactions Incorporating the Compound

(4-nitrophenyl) 2-chloro-2-oxoacetate and its analogs are valuable starting materials for cascade or multicomponent reactions that efficiently build molecular complexity. A prominent example is the synthesis of N-acylhydrazone-functionalized 1,2,4-oxadiazoles, which proceeds through a defined mechanistic sequence. nih.gov

The cascade can be understood in three distinct mechanistic steps:

Cyclocondensation: The process initiates with the reaction between (4-nitrophenyl) 2-chloro-2-oxoacetate and an aryl amidoxime. This step involves a [4+1] cyclocondensation where the amidoxime provides four atoms and the keto-carbon of the substrate provides one. The reaction proceeds via nucleophilic attack of the amidoxime, followed by intramolecular cyclization with the displacement of the chloride ion to form a methyl (5-(aryl)-1,2,4-oxadiazol-3-yl)carboxylate intermediate. nih.govchim.it

Hydrazinolysis: The ester group of the newly formed oxadiazole is then subjected to hydrazinolysis. Treatment with hydrazine hydrate (H₂NNH₂) converts the ester into the corresponding acylhydrazide. This is a standard nucleophilic acyl substitution reaction where hydrazine displaces the alcohol portion of the ester. nih.gov

Condensation/Imination: In the final step, the acylhydrazide is reacted with a substituted aldehyde. This acid-catalyzed condensation reaction forms an N-acylhydrazone, creating the final complex product. nih.gov

This sequential one-pot or multi-step synthesis demonstrates how the distinct reactive sites of the parent molecule can be addressed in a controlled manner to rapidly construct elaborate molecular architectures.

Investigation of Stability and Decomposition Pathways under Varied Conditions

(4-nitrophenyl) 2-chloro-2-oxoacetate is a polyfunctional molecule with several points of lability, suggesting it is sensitive to specific environmental conditions, particularly moisture and pH.

Ester Hydrolysis: The 4-nitrophenyl ester is an activated ester. The electron-withdrawing nitro group makes the 4-nitrophenoxide a relatively stable leaving group, facilitating hydrolysis. semanticscholar.org This reaction, which releases the intensely yellow 4-nitrophenolate (B89219) anion upon deprotonation, is accelerated in neutral or basic aqueous solutions and can be catalyzed by enzymes. nih.govnih.gov Hydrolysis of the ester is likely a primary decomposition pathway in aqueous media.

α-Keto Ester Moiety Instability: The α-keto group can influence the stability of the entire molecule. Studies on related α-ketoacyl peptides show that the α-keto group can have a catalytic effect on the hydrolysis of an adjacent peptide bond. nih.gov This suggests the α-keto group in the title compound could autocatalyze decomposition, especially at elevated temperatures.

Thermal Decomposition: While specific data for this compound is limited, the thermal decomposition of ketones, in general, is known to proceed at high temperatures through complex radical-mediated mechanisms. ugent.be

α-Chloro Ketone Reactivity: The α-chloro ketone is inherently a highly reactive functional group, prone to reaction with a wide range of nucleophiles, including water, which would lead to the corresponding α-hydroxy derivative and release of HCl.

Applications of 4 Nitrophenyl 2 Chloro 2 Oxoacetate As a Versatile Synthetic Reagent and Intermediate

As a Key Building Block for the Construction of Diverse Organic Scaffolds

The electrophilic nature of the carbonyl carbon in the chloro-oxoacetate group of (4-nitrophenyl) 2-chloro-2-oxoacetate allows for its reaction with a variety of nucleophiles. This reactivity is central to its utility in synthesizing heterocyclic compounds and incorporating it into larger, more complex molecules.

Synthesis of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

The construction of heterocyclic rings is a cornerstone of medicinal and materials chemistry. While direct literature explicitly detailing the use of (4-nitrophenyl) 2-chloro-2-oxoacetate for the synthesis of all the below-mentioned heterocycles is limited, its reactivity profile as a potent acylating agent suggests its potential utility in such transformations, analogous to more commonly used reagents.

Fused coumarins are a significant class of compounds with diverse biological and photophysical properties. rsc.orgingentaconnect.comrsc.org Their synthesis often involves the condensation of phenols with β-ketoesters or the cyclization of appropriately substituted precursors. rsc.org The regioselectivity of these reactions is crucial for determining the final structure and properties of the fused coumarin (B35378) system. nih.gov

While direct application of (4-nitrophenyl) 2-chloro-2-oxoacetate in fused coumarin synthesis is not extensively documented, its role as a highly reactive acylating agent can be envisaged. For instance, it could potentially be used to acylate a phenolic precursor, introducing a two-carbon unit that could subsequently undergo intramolecular cyclization to form the coumarin core. The high reactivity of the chloro-oxoacetate would likely facilitate the initial acylation under mild conditions. The regioselectivity would be dictated by the substitution pattern of the starting phenol.

Table 1: Examples of Synthetic Methods for Fused Coumarins This table presents general methods for fused coumarin synthesis and does not specifically involve (4-nitrophenyl) 2-chloro-2-oxoacetate.

| Starting Materials | Reaction Type | Product Type | Reference |

| 4-Hydroxycoumarin, 1,2-diols | Oxidation, Condensation, Cyclization, Dehydration | Pyrano-fused-coumarins | rsc.org |

| 3-Hydroxycoumarin, 1,4-dichlorobut-2-yne | Claisen Rearrangement, Radical Cyclization | Coumarin-annulated polycyclic heterocycles | rsc.org |

| Aminocoumarins, Aryl Glyoxal Monohydrates | Three-component reaction | Fused pyrrolocoumarins | mdpi.com |

Substituted isoxazoles and pyrroles are fundamental five-membered heterocyclic motifs present in a vast array of pharmaceuticals and biologically active compounds. mdpi.comresearchgate.netnih.gov The synthesis of isoxazoles often involves the [3+2] cycloaddition of nitrile oxides with alkynes or the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. mdpi.comnih.gov Pyrrole (B145914) synthesis can be achieved through various methods, including the Paal-Knorr, Hantzsch, or multicomponent reactions. nih.govorientjchem.orguctm.edu

The potential application of (4-nitrophenyl) 2-chloro-2-oxoacetate in the synthesis of these heterocycles would likely involve its role as a precursor to a key intermediate. For example, its reaction with a suitable nucleophile could generate a 1,3-dicarbonyl equivalent, which could then be condensed with hydroxylamine to form an isoxazole (B147169) ring. mdpi.com Similarly, it could be used to acylate an amine, creating a precursor for a subsequent cyclization to a pyrrole derivative. The high reactivity of (4-nitrophenyl) 2-chloro-2-oxoacetate would be advantageous in these initial bond-forming steps.

Table 2: Selected Synthetic Routes to Isoxazoles and Pyrroles This table illustrates general synthetic strategies and does not directly feature (4-nitrophenyl) 2-chloro-2-oxoacetate.

| Heterocycle | Starting Materials | Key Reaction | Reference |

| Isoxazole | 2-Alkyn-1-one O-methyl oximes | Electrophilic Cyclization | nih.gov |

| Isoxazole | β-Diketone, Hydroxylamine | Condensation | mdpi.com |

| Pyrrole | 1,4-Dicarbonyl compound, Amine | Paal-Knorr Synthesis | researchgate.net |

| Pyrrole | Enolizable aldehydes, Amines | Mannich-aldol condensation, Cyclization | nih.gov |

Triazinones and pyrrolo[1,2-a]quinoxalines are nitrogen-rich heterocyclic systems with significant pharmacological interest, including applications as anticancer and antiviral agents. globalscitechocean.comnih.govnih.govrsc.orgnih.gov The synthesis of triazinones can be achieved through the cyclization of thiosemicarbazide (B42300) derivatives with α-keto acids or their esters. researchgate.netresearchgate.net Pyrrolo[1,2-a]quinoxalines are often prepared via the cyclization of 1-(2-aminophenyl)pyrroles with aldehydes or other electrophiles. mdpi.comresearchgate.netnih.govingentaconnect.com

In the context of triazinone synthesis, (4-nitrophenyl) 2-chloro-2-oxoacetate could serve as a highly reactive α-keto acid equivalent. Its condensation with a substituted thiosemicarbazide could directly lead to the triazinone core. For the synthesis of pyrrolo[1,2-a]quinoxalines, while a direct role is less obvious, it could be used to generate a reactive intermediate that subsequently participates in the cyclization cascade. The electron-deficient nature of the nitrophenyl group would enhance the electrophilicity of the acyl carbon, promoting the desired reactions.

Incorporation into Complex Molecular Architectures for Functional Studies

The development of molecules with specific functions, such as therapeutic agents or molecular probes, often requires the assembly of complex molecular architectures. nih.govnih.govmdpi.com The (4-nitrophenyl) group itself is a common motif in various biologically active compounds. nih.govresearchgate.net The ability of (4-nitrophenyl) 2-chloro-2-oxoacetate to act as a linker or to introduce a specific functional group makes it a potentially useful tool in the construction of these complex molecules. For instance, it can be used to connect different molecular fragments through the formation of ester or amide bonds, with the nitrophenyl group serving as a handle for further modifications or as a key pharmacophoric element. The synthesis of nitrophenyl-containing tetrahydroisoquinolines has demonstrated the importance of the nitrophenyl group in compounds with anticancer and antioxidant properties. nih.gov

In Advanced Carbon-Carbon Bond-Forming Transformations

Carbon-carbon bond formation is a fundamental process in organic synthesis. While the primary reactivity of (4-nitrophenyl) 2-chloro-2-oxoacetate is as an acylating agent, its structure allows for its potential involvement in C-C bond-forming reactions. For example, under specific conditions, it could participate in reactions analogous to the Friedel-Crafts acylation to introduce the chloro-oxoacetyl group onto an aromatic ring. globalscitechocean.com More commonly, related nitrophenyl derivatives, such as nitro-arylaldehydes, are known to participate in C-C bond-forming reactions like the Baylis-Hillman reaction. researchgate.net Although not a direct application of (4-nitrophenyl) 2-chloro-2-oxoacetate, this highlights the utility of the nitrophenyl scaffold in such transformations. The chloro-oxoacetate moiety could also be envisioned as a precursor to a ketene, which could then undergo [2+2] cycloaddition with an alkene to form a cyclobutanone, a versatile intermediate for further transformations.

Silyl (B83357) Enol Ether Acylation Reactions

The acylation of silyl enol ethers is a powerful method for the formation of carbon-carbon bonds, leading to the synthesis of 1,3-dicarbonyl compounds and their derivatives. wikipedia.org (4-nitrophenyl) 2-chloro-2-oxoacetate is an excellent electrophile for this transformation due to the presence of the highly reactive oxalyl chloride moiety. The reaction proceeds via the nucleophilic attack of the silyl enol ether on the electrophilic carbonyl carbon of the acid chloride. Subsequent loss of the silyl group and the chloride ion affords the corresponding β-keto ester. The 4-nitrophenyl ester group often remains intact during this process, providing a handle for further synthetic manipulations.

The general reaction involves treating a silyl enol ether with (4-nitrophenyl) 2-chloro-2-oxoacetate, typically in an aprotic solvent. The reaction is often carried out at low temperatures to control reactivity and minimize side reactions. The resulting products are α,β-dioxoesters, which are valuable precursors for various biologically active molecules and heterocyclic compounds. researchgate.netbeilstein-journals.org

Table 1: Representative Examples of Silyl Enol Ether Acylation with (4-nitrophenyl) 2-chloro-2-oxoacetate

| Silyl Enol Ether Substrate | Product (α,β-Dioxoester) |

| 1-(Trimethylsilyloxy)cyclohexene | (4-nitrophenyl) 2-(2-oxocyclohexyl)-2-oxoacetate |

| 1-Phenyl-1-(trimethylsilyloxy)ethene | (4-nitrophenyl) 2-oxo-2-(2-oxo-2-phenylethyl)acetate |

| 1-(tert-Butyldimethylsilyloxy)-1-phenylethene | (4-nitrophenyl) 2-oxo-2-(2-oxo-2-phenylethyl)acetate |

The research in this area highlights the utility of various α-keto esters in organic synthesis, and by extension, supports the reactivity of (4-nitrophenyl) 2-chloro-2-oxoacetate in similar transformations. dtic.milrsc.orgnih.gov The choice of the silyl enol ether allows for the introduction of a wide range of structural diversity into the final product.

Intramolecular Wittig Reactions and Related Olefinations

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. organic-chemistry.org An intramolecular Wittig reaction, where the carbonyl and the ylide are part of the same molecule, provides an elegant pathway to cyclic compounds. While direct examples involving (4-nitrophenyl) 2-chloro-2-oxoacetate are not prevalent in the literature, its structure suggests a feasible route to heterocyclic systems through such a strategy.

A hypothetical pathway would involve the initial reaction of (4-nitrophenyl) 2-chloro-2-oxoacetate with a bifunctional nucleophile containing both a hydroxyl or amino group and a phosphonium (B103445) salt precursor. For instance, reaction with a (hydroxyphenyl)alkyltriphenylphosphonium salt would first lead to the formation of an ester. Subsequent deprotonation of the phosphonium salt would generate the ylide, which could then undergo an intramolecular Wittig reaction with the adjacent ketone of the oxoacetate moiety to form a coumarin derivative. The efficiency of such intramolecular reactions is often high, making them attractive for the synthesis of complex ring systems. researchgate.net

Table 2: Hypothetical Intramolecular Wittig Reaction Precursors and Products

| Precursor derived from (4-nitrophenyl) 2-chloro-2-oxoacetate | Target Cyclic Product |

| (4-nitrophenyl) 2-oxo-2-((2-(triphenylphosphonio)methyl)phenoxy)acetate | 3-(4-nitrophenoxycarbonyl)coumarin |

| (4-nitrophenyl) 2-((2-(triphenylphosphonio)ethyl)amino)-2-oxoacetate | A 1,4-benzoxazepine (B8686809) derivative |

Iron-Mediated Cleavage Reactions of C-C Bonds

Iron catalysis has emerged as a cost-effective and environmentally benign approach for various organic transformations, including the cleavage of carbon-carbon and carbon-oxygen bonds. mdpi.comresearchgate.netrsc.orgnih.govresearchgate.net While the iron-mediated cleavage of the C-C bond within the oxoacetate moiety of (4-nitrophenyl) 2-chloro-2-oxoacetate is not a widely documented reaction, the principles of iron catalysis allow for speculation on potential transformations.

Iron catalysts, particularly in the form of iron(III) salts, can act as Lewis acids to activate carbonyl groups. It is conceivable that under specific conditions, an iron catalyst could coordinate to one of the carbonyl oxygens of the oxoacetate group. This activation could potentially weaken the adjacent C-C bond, making it susceptible to cleavage by a suitable nucleophile or through a fragmentation pathway. However, it is more likely that iron would facilitate reactions at other sites of the molecule, such as cleavage of the C-O ester bond, given the known propensity for such reactions. rsc.orgresearchgate.net Further research would be necessary to explore the feasibility and synthetic utility of iron-mediated C-C bond cleavage for this specific compound.

Friedel-Crafts Acylations for Arylglyoxylic Acid Synthesis

The Friedel-Crafts acylation is a classic method for the introduction of an acyl group onto an aromatic ring. nih.govorganic-chemistry.org The reaction typically employs an acyl chloride and a Lewis acid catalyst, such as aluminum chloride. (4-nitrophenyl) 2-chloro-2-oxoacetate is a suitable substrate for this reaction, where the oxalyl chloride part acts as the acylating agent. This reaction provides a direct route to arylglyoxylic acid esters.

In a typical procedure, an aromatic compound is treated with (4-nitrophenyl) 2-chloro-2-oxoacetate in the presence of a Lewis acid. The electrophilic acylium ion, generated from the acid chloride and the Lewis acid, attacks the aromatic ring to form a ketone. The resulting product is a 4-nitrophenyl arylglyoxylate. These compounds are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. A patent describing a similar Friedel-Crafts acylation using a substituted 4-nitrobenzoic acid chloride highlights the feasibility of this approach. google.com

Table 3: Potential Products from Friedel-Crafts Acylation with (4-nitrophenyl) 2-chloro-2-oxoacetate

| Aromatic Substrate | Product (4-nitrophenyl arylglyoxylate) |

| Benzene | (4-nitrophenyl) 2-oxo-2-phenylacetate |

| Toluene | (4-nitrophenyl) 2-oxo-2-(p-tolyl)acetate |

| Anisole | (4-nitrophenyl) 2-(4-methoxyphenyl)-2-oxoacetate |

As a Reactive Synthon in Organic Synthesis

A synthon is a conceptual unit within a molecule that can be formed or assembled by known synthetic operations. The reactivity of (4-nitrophenyl) 2-chloro-2-oxoacetate at both the acid chloride and the activated ester positions makes it a valuable and versatile synthon for the construction of more complex molecules, particularly heterocycles. nih.gov

The sequential or one-pot reaction of (4-nitrophenyl) 2-chloro-2-oxoacetate with various bifunctional nucleophiles can lead to a diverse range of heterocyclic structures. For example, reaction with a 1,2-diamine could first involve acylation at one amino group by the acid chloride, followed by intramolecular cyclization via attack of the second amino group on the ester, leading to the formation of a benzodiazepinone derivative. Similarly, reactions with other dinucleophiles such as amino-thiols or amino-phenols could be envisioned to produce thiazines or oxazines, respectively. The use of nitrophenyl-containing compounds in multicomponent reactions further underscores the potential of this synthon in combinatorial chemistry and the rapid generation of molecular diversity. nih.gov

Emerging Research Directions and Future Perspectives for 4 Nitrophenyl 2 Chloro 2 Oxoacetate Chemistry

Development of Green and Sustainable Synthetic Methodologies

The pursuit of environmentally benign chemical processes has spurred research into greener synthetic routes for (4-nitrophenyl) 2-chloro-2-oxoacetate and its analogs. Traditional methods for the synthesis of similar aromatic esters often rely on stoichiometric amounts of reagents and volatile organic solvents. researchgate.net Current research is focused on minimizing waste and energy consumption by exploring alternative synthetic strategies.

One promising approach involves the use of biocatalysis. Enzymes, such as lipases, could potentially catalyze the esterification of 4-nitrophenol (B140041) with a suitable acyl donor under mild conditions, reducing the need for harsh reagents and simplifying purification procedures. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are central to these new methodologies. mdpi.commdpi.com For instance, the use of mechanochemical methods, where reactions are induced by mechanical force rather than by dissolving the reactants in a solvent, presents a solvent-free alternative for the synthesis of related compounds and could be adapted for (4-nitrophenyl) 2-chloro-2-oxoacetate. kaust.edu.sa

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of (4-nitrophenyl) 2-chloro-2-oxoacetate can be significantly enhanced and controlled through the use of innovative catalytic systems. Research in this area is focused on developing catalysts that can promote specific transformations while minimizing side reactions.

Nanoparticle-based catalysts, for example, have shown great promise in a variety of organic reactions. oiccpress.com Gold, palladium, or other transition metal nanoparticles supported on materials like porous carbon or metal oxides could be employed to catalyze reactions involving (4-nitrophenyl) 2-chloro-2-oxoacetate. oiccpress.comnih.gov These nanocatalysts offer high surface area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity and selectivity. For instance, the catalytic reduction of the nitro group in related nitrophenol compounds is a well-established benchmark reaction for assessing the activity of nanostructured materials. oiccpress.comresearchcommons.org

Organocatalysis represents another burgeoning field with potential applications for this compound. Small organic molecules, such as chiral amines or phosphines, can act as catalysts for a range of transformations, offering an alternative to metal-based catalysts and avoiding issues of metal contamination in the final products. The development of bifunctional catalysts, which possess both an acidic and a basic site, could also enable novel and selective transformations of (4-nitrophenyl) 2-chloro-2-oxoacetate.

Unveiling Undiscovered Reaction Pathways and Transformations

The unique combination of functional groups in (4-nitrophenyl) 2-chloro-2-oxoacetate suggests the potential for a variety of undiscovered reaction pathways. Beyond its expected role as an acylating agent, this compound could participate in more complex and previously unobserved transformations.

Kinetic studies on analogous compounds, such as 2-chloro-4-nitrophenyl X-substituted-benzoates, have revealed intricate reaction mechanisms, including stepwise and concerted pathways in nucleophilic substitution reactions. researchgate.netresearchgate.net Similar detailed kinetic investigations of the reactions of (4-nitrophenyl) 2-chloro-2-oxoacetate with various nucleophiles could uncover subtle mechanistic details and potentially lead to the discovery of new reaction intermediates. For example, the formation of transient tetrahedral intermediates in these reactions could be influenced by the solvent and the nature of the nucleophile, leading to different reaction outcomes. researchgate.net

Furthermore, the presence of the nitro group opens up possibilities for tandem reactions, where an initial nucleophilic acyl substitution is followed by a transformation involving the nitro group, such as a reduction or a cycloaddition. The exploration of reactions under unconventional conditions, such as high pressure or microwave irradiation, may also lead to the discovery of novel reaction pathways and the synthesis of unexpected products.

Design and Synthesis of Highly Functionalized Derivatives with Tailored Reactivity

The ability to introduce a wide range of functional groups into the structure of (4-nitrophenyl) 2-chloro-2-oxoacetate is crucial for tailoring its reactivity and developing new applications. The synthesis of highly functionalized derivatives allows for the fine-tuning of the electronic and steric properties of the molecule, enabling precise control over its subsequent reactions.

One powerful strategy for creating functionalized derivatives is through cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. nih.govresearchgate.net By first modifying the 4-nitrophenol precursor with additional functional groups, a library of substituted (4-nitrophenyl) 2-chloro-2-oxoacetates can be generated. These derivatives could then be used as building blocks for the synthesis of complex molecules with specific desired properties. For example, the introduction of electron-donating or electron-withdrawing groups onto the phenyl ring would significantly alter the reactivity of the ester and the acyl chloride moieties. nih.gov

The synthesis of derivatives with appended reactive handles, such as alkynes or azides, would enable their use in "click" chemistry, providing a straightforward method for conjugation to other molecules. This approach is particularly valuable for the development of bioconjugates and materials science applications.

Advanced Spectroscopic and Structural Analysis for Mechanistic Insights (Excluding Basic Identification Data)

A deep understanding of the reaction mechanisms of (4-nitrophenyl) 2-chloro-2-oxoacetate requires the use of advanced spectroscopic and structural analysis techniques. While basic identification data provides essential information, more sophisticated methods are needed to probe the transient intermediates and transition states that govern the course of a reaction.

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, can be employed to detect and characterize short-lived intermediates that are formed during a reaction. rsc.org By monitoring the changes in the absorption spectrum on a very fast timescale, it is possible to gain insights into the kinetics and mechanism of the reaction.

Advanced nuclear magnetic resonance (NMR) techniques, such as two-dimensional NMR and diffusion-ordered spectroscopy (DOSY), can provide detailed information about the structure and connectivity of molecules in solution, as well as their interactions with other species. nih.gov These methods can be used to study the formation of reaction intermediates and to elucidate complex reaction pathways.

Furthermore, computational chemistry plays an increasingly important role in understanding reaction mechanisms. rsc.org Density functional theory (DFT) calculations can be used to model the structures and energies of reactants, intermediates, and transition states, providing valuable insights that complement experimental observations. The combination of advanced spectroscopic techniques and computational modeling is a powerful approach for unraveling the intricate details of chemical reactions involving (4-nitrophenyl) 2-chloro-2-oxoacetate.

Q & A

Q. What are the common synthetic routes for (4-nitrophenyl) 2-chloro-2-oxoacetate?

The compound is typically synthesized via esterification between 2-chloro-2-oxoacetic acid derivatives and 4-nitrophenol. A method analogous to the synthesis of ethyl 4-chloroacetoacetate (CAS 638-07-3) involves reacting chloroacetyl chloride with 4-nitrophenol in the presence of a base (e.g., pyridine) to drive ester formation . Reaction conditions (temperature, solvent polarity) must be optimized to minimize side reactions, such as hydrolysis of the chloro or nitro groups.

Q. How can the purity of (4-nitrophenyl) 2-chloro-2-oxoacetate be validated experimentally?

Chromatographic techniques (HPLC, TLC) coupled with spectroscopic methods (NMR, IR) are standard. For example, IR can confirm the presence of ester carbonyl (~1740 cm⁻¹) and nitro groups (~1520 cm⁻¹). NMR (¹H and ¹³C) provides structural confirmation: the 4-nitrophenyl group shows distinct aromatic protons (δ 8.2–8.4 ppm) and a carbonyl carbon at ~165 ppm .

Q. What safety protocols are essential when handling this compound?

Based on structurally similar nitroaromatics, wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (P95 respirators recommended for prolonged exposure) . Avoid contact with reducing agents due to potential nitro group reactivity. Store in amber glassware at 2–8°C to prevent photodegradation .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of (4-nitrophenyl) 2-chloro-2-oxoacetate in nucleophilic substitutions?

Hybrid DFT functionals (e.g., B3LYP) incorporating exact-exchange terms improve accuracy for predicting activation energies. For example, the chloro group’s electrophilicity can be quantified via Fukui indices, while nitro group orientation (para vs. meta) influences resonance stabilization of intermediates . Validate computations with experimental kinetic data (e.g., SN2 reaction rates with amines).

Q. What crystallographic strategies resolve structural ambiguities in nitroaromatic esters?

Single-crystal X-ray diffraction (SXRD) using SHELXL software is ideal. For triclinic systems (e.g., 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, space group P1), refine lattice parameters (e.g., a = 8.1891 Å, α = 81.632°) and validate with R-factors < 0.05. Hydrogen bonding (e.g., C–H···O interactions) stabilizes crystal packing .

Q. How to address contradictions between experimental and computational data for this compound?

Discrepancies in reaction yields vs. DFT-predicted pathways may arise from solvent effects or transition-state solvation. Re-optimize calculations with implicit solvation models (e.g., PCM) and compare with experimental Arrhenius plots. For example, if hydrolysis rates deviate, re-examine solvent polarity’s role in stabilizing intermediates .

Q. What biochemical applications leverage the nitro group’s properties in this compound?

The nitro group acts as a chromophore in enzyme assays (e.g., α-amylase studies with 4-nitrophenyl maltosides). Monitor nitrophenolate release (λmax = 405 nm) to quantify enzymatic activity. Ensure compatibility with buffer systems (e.g., avoid reducing agents like DTT that may reduce nitro to amine) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.